![molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4](/img/structure/B2635248.png)
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde
Descripción general
Descripción
“3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” is a chemical compound with the molecular formula C9H7NO3 . It is also known as isoniazid, an anti-tuberculosis medication . It is a hydrazide and a carboxamide that is chemically related to nicotinamide and pyridoxine .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one method involves the reaction of 1,1-dimethylethyl (3S)-3-(aminomethyl)-1-pyrrolidinecarboxylate with 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde in dry CH2Cl2 and dry EtOH at room temperature . After 24 hours, NaBH4 is added and the reaction solution is concentrated under vacuum to a dry solid . The product is then purified on silica .Molecular Structure Analysis
The molecular structure of “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” can be represented by the InChI code: 1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14) .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound is utilized in the synthesis of novel polycyclic pyridones, which are important nitrogen-containing heterocycles with significant biological activity.
Experimental Procedures
The synthesis involves ring-opening transformations of related oxazines, promoted with ammonium acetate or acetic acid. In some cases, partial aromatization is achieved to form benzimidazole-fused pyridones.
Results and Outcomes
The synthesized polycyclic pyridones have shown potential as modern inhibitors of HIV integrase for antiretroviral therapy and as cap-dependent endonuclease inhibitors for influenza treatment .
Application in Bioactive Molecule Synthesis
Scientific Field
Biochemistry
Summary of Application
The compound serves as a building block for constructing biologically active molecules, particularly in the design of potassium channel activators and anti-inflammatory agents.
Experimental Procedures
Derivatives of the compound were synthesized and tested for their biological activity, including K_ATP channel opening and COX-1 and COX-2 inhibition.
Results and Outcomes
Some derivatives exhibited around 40% inhibition of COX-1, with significant antihypertensive activity observed in certain isomers .
Application in Antitumor Research
Scientific Field
Oncology
Summary of Application
The compound has been investigated for its antitumor effects, particularly in the context of dihydrofolate reductase (DHFR) inhibition.
Experimental Procedures
The compound was used in the synthesis of inhibitors that were tested on carcinosarcoma models in rats.
Results and Outcomes
The inhibitors showed good antitumor effects, indicating the compound’s potential in cancer therapy .
Application in Molecular Docking Studies
Scientific Field
Computational Chemistry
Summary of Application
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is used in molecular docking studies to design anti-cancer agents.
Experimental Procedures
The compound’s derivatives were docked into the crystal structure of a target protein, with the root-mean-square deviation (RMSD) of the optimum pose kept below 1Å.
Results and Outcomes
The docking studies helped optimize the design of potential anti-cancer agents, providing a basis for further experimental validation .
Application in Heterocyclic Chemistry
Scientific Field
Organic Chemistry
Summary of Application
This compound is involved in the construction of heterocyclic compounds with special biological activities, such as broad-spectrum disease and pest resistance in crops.
Experimental Procedures
Synthesis methods include Mannich reactions using phenols, primary amines, and aldehydes as starting materials.
Results and Outcomes
The synthesized heterocyclic compounds have shown promise as important compounds for studying insect-plant relationships and for use in crop breeding .
Application in Chemical Property Analysis
Scientific Field
Physical Chemistry
Summary of Application
The compound’s chemical properties, such as boiling point, density, and acidity coefficient, are analyzed for various applications.
Experimental Procedures
Predictive models and experimental evaluations are used to determine the compound’s physical and chemical properties.
Results and Outcomes
The analysis provides essential data for the compound’s safe handling and storage, as well as its potential uses in different chemical processes .
This analysis covers a range of scientific fields and applications, showcasing the versatility of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde in research and development. Each application is distinct and contributes to our understanding and utilization of this compound in various scientific domains.
Application in Flow Chemistry
Scientific Field
Organic Synthesis
Summary of Application
This compound is used in a hybrid ‘flow and batch’ process to create libraries of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones, which are scarcely represented in chemical literature.
Experimental Procedures
The process involves a flow chemistry approach yielding ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and related amides with moderate to high yields.
Results and Outcomes
The ester-linked analogues exhibited significant cytotoxicity against various carcinoma cell lines, suggesting their potential as lead compounds for developing ovarian carcinoma-specific cytotoxic agents .
Application in Epigenetic Therapy
Scientific Field
Pharmacology
Summary of Application
Derivatives of the compound have been synthesized and evaluated as BET bromodomain inhibitors, showing promise for anti-hematologic malignancies activities.
Experimental Procedures
A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BET inhibitors, with some compounds displaying low-micromolar IC50 values against BRD4 and anti-proliferation activities against hematologic malignancies cell lines.
Results and Outcomes
Compounds 15h and 15i emerged as potent inhibitors, indicating the potential of this scaffold for further optimization in drug development for hematologic malignancies .
Application in Eco-Friendly Synthesis
Scientific Field
Green Chemistry
Summary of Application
The compound is involved in an eco-friendly approach for the one-pot synthesis of 3,4-dihydro-2H-1,3-oxazines, which exhibit a range of biological and pharmacological activities.
Experimental Procedures
The synthesis method is environmentally friendly and provides a focal intermediate for various functional group interconversions.
Results and Outcomes
The 1,3-oxazine scaffolds synthesized exhibit potential biological activities, including anti-tumor, antibacterial, anti-HIV, analgesic, antihypertensive, antithrombotic, and antiulcer properties .
Application in Herbicidal Activity
Scientific Field
Agrochemistry
Summary of Application
The compound has been used in the synthesis of herbicidal agents, particularly targeting weed control in agricultural settings.
Experimental Procedures
Synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)isoxazolidine-1,3-diones and their derivatives was carried out to evaluate their herbicidal activity.
Results and Outcomes
The synthesized compounds showed promising herbicidal activity, indicating their potential use in agricultural weed management .
Application in Anti-HIV Research
Scientific Field
Virology
Summary of Application
Novel indolyl and oxochromenyl xanthenone derivatives of the compound have been studied for their potential as anti-HIV agents.
Experimental Procedures
Molecular docking studies were performed with these derivatives to assess their efficacy against HIV-1.
Results and Outcomes
The studies indicated that these derivatives could serve as valuable lead compounds in the development of new anti-HIV medications .
Safety And Hazards
Propiedades
IUPAC Name |
3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXXGNIBXYQQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |
CAS RN |
443956-11-4 | |
| Record name | 443956-11-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)
![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)
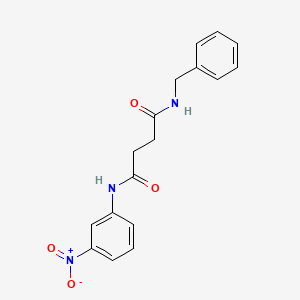
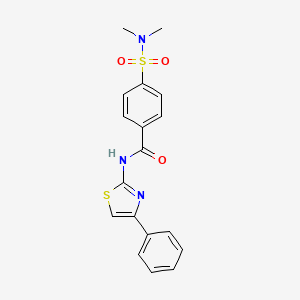

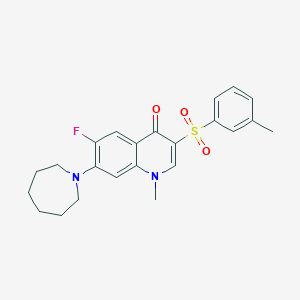


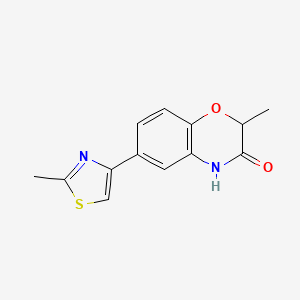

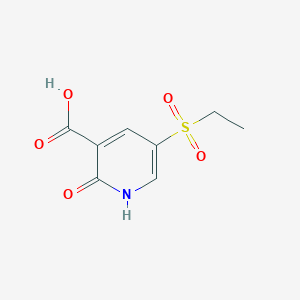
![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)
![Benzo[d]thiazole-4,5-diamine](/img/structure/B2635187.png)